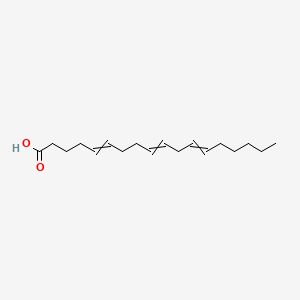

5,9,12-Octadecatrienoicacid

Description

Nomenclature and Stereoisomeric Forms of 5,9,12-Octadecatrienoic Acid

The naming and classification of 5,9,12-Octadecatrienoic acid are governed by systematic chemical rules, alongside common names that have arisen from its natural sources. Understanding its various isomers is crucial for distinguishing it from other important fatty acids.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the most common form of 5,9,12-Octadecatrienoic acid is (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid. nih.gov This name precisely describes the molecule's structure: an 18-carbon ("octadeca") chain with three ("trienoic") double bonds located at the 5th, 9th, and 12th carbon atoms. The "(5Z,9Z,12Z)" prefix indicates that all three double bonds have a cis configuration, where the adjacent hydrogen atoms are on the same side of the double bond. nih.gov Another notation system, the delta notation, designates this fatty acid as 18:3-delta-5c,9c,12c. fatplants.net

The most prevalent common name for (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid is Pinolenic acid . nih.govwikipedia.org This name is derived from its primary natural source, the seeds of various pine (Pinus) species. wikipedia.orgwikipedia.org Other synonyms include cis,cis,cis-5,9,12-Octadecatrienoic acid and (Z,Z,Z)-5,9,12-Octadecatrienoic acid. fatplants.net

Octadecatrienoic acid is a term that encompasses numerous isomers which differ in the position and geometry (cis or trans) of their three double bonds. wikipedia.org These structural differences lead to distinct chemical properties and biological roles. Key isomers include:

Alpha-Linolenic Acid (ALA): Systematically named (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid, ALA is an omega-3 fatty acid. wikipedia.org Its double bonds are located at the 9th, 12th, and 15th carbon positions. wikipedia.org

Gamma-Linolenic Acid (GLA): With the systematic name (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid, GLA is an omega-6 fatty acid. nih.gov Its double bonds are at the 6th, 9th, and 12th positions. nih.gov

Columbinic Acid: This is a geometric isomer of pinolenic acid, with the systematic name (5E,9Z,12Z)-octadeca-5,9,12-trienoic acid. molbase.com It has a trans double bond at the 5th position and cis double bonds at the 9th and 12th positions. wikipedia.orgmolbase.com

Table 1: Comparison of Octadecatrienoic Acid Isomers

| Common Name | Systematic Name | Chemical Formula | Double Bond Positions | Stereochemistry |

|---|---|---|---|---|

| Pinolenic Acid | (5Z,9Z,12Z)-Octadeca-5,9,12-trienoic acid | C18H30O2 | 5, 9, 12 | all-cis |

| alpha-Linolenic Acid | (9Z,12Z,15Z)-Octadeca-9,12,15-trienoic acid | C18H30O2 | 9, 12, 15 | all-cis |

| gamma-Linolenic Acid | (6Z,9Z,12Z)-Octadeca-6,9,12-trienoic acid | C18H30O2 | 6, 9, 12 | all-cis |

| Columbinic Acid | (5E,9Z,12Z)-Octadeca-5,9,12-trienoic acid | C18H30O2 | 5, 9, 12 | trans, cis, cis |

Historical Context of Discovery and Early Research on 5,9,12-Octadecatrienoic Acid

The discovery and characterization of fatty acids progressed significantly throughout the early 20th century, driven by advancements in chemical analysis techniques. While the precise historical timeline for the discovery of 5,9,12-Octadecatrienoic acid (pinolenic acid) is not as extensively documented as that of more common fatty acids like linoleic or arachidonic acid, its identification is intrinsically linked to the study of pine seed oils. researchgate.netnih.gov

Early research on fatty acids often involved laborious processes of isolation, purification, and structural elucidation through methods like bromination and oxidation. nih.gov The presence of unique fatty acids in pine nuts was recognized as researchers began to analyze the chemical composition of various plant-based oils. Pinolenic acid was identified as a non-methylene-interrupted fatty acid, a structural feature that distinguishes it from many other common polyunsaturated fatty acids. nih.gov

More recent research has benefited from modern analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which have allowed for precise determination of its structure and the differentiation from its various isomers. biorxiv.org These advanced methods have confirmed the all-cis configuration of the double bonds at the 5, 9, and 12 positions in pinolenic acid. biorxiv.org

Structure

3D Structure

Properties

Molecular Formula |

C18H30O2 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

octadeca-5,9,12-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20) |

InChI Key |

HXQHFNIKBKZGRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)O |

Origin of Product |

United States |

Occurrence and Distribution of 5,9,12 Octadecatrienoic Acid in Biological Systems

Natural Sources and Taxonomic Distribution

Presence in Plant Species and Families

5,9,12-Octadecatrienoic acid, commonly known as pinolenic acid, is a fatty acid notably present in the plant kingdom, particularly within the seeds of the Pinaceae family. drugfuture.comwikipedia.org This fatty acid is an isomer of gamma-linolenic acid (GLA). wikipedia.org

Research confirms its presence in numerous species within this family, including:

Pinus koraiensis (Korean Pine): The seed oil of Korean pine is a significant source of pinolenic acid, with concentrations reported to be between 13% and 20% of the total fatty acids. bingol.edu.tr

Larix species (Larch): Seeds from the Larix genus are considered among the best sources of pinolenic acid. researchgate.net Notably, Larix sibirica (Siberian Larch) seeds can contain up to 30.5% of this acid. researchgate.net While it is a known constituent of most larch species, specific quantitative data for Larix leptolepis and Larix potaninii Batalin are not readily available in current literature.

Picea species (Spruce): All spruce species are known to have seed oils containing pinolenic acid. researchgate.net In the needles of Picea obovata, an increase in the content of unsaturated fatty acids, including pinolenic acid, has been observed, which is suggested to be associated with cold adaptation. researchgate.net

Cedrus deodara (Deodar Cedar) and Cupressus torulosa: Despite their inclusion in the broader conifer group, extensive searches of scientific literature did not yield reports of 5,9,12-octadecatrienoic acid in these specific species.

The fatty acid is a characteristic component of Pinus species' seed oils. drugfuture.com For instance, unripe seeds of Pinus nigra have been found to contain approximately 10.5% pinolenic acid. mdpi.comnih.gov

Occurrence in Fungi and Microorganisms

The presence of 5,9,12-Octadecatrienoic acid is not limited to the plant kingdom. Scientific investigation has led to the isolation of the (Z, Z, Z)-5, 9, 12-Octadecatrienoic acid isomer from the body lipid of an astigmatid mite from the genus Tortonia. This discovery identified it as a new fatty acid constituting a natural product obtained from mites.

Comparative Analysis of 5,9,12-Octadecatrienoic Acid Content Across Biological Sources

The concentration of 5,9,12-octadecatrienoic acid varies considerably among different biological sources, particularly within the Pinaceae family. Larch (Larix spp.) seeds are noted as being one of the richest sources. researchgate.net A maximum of 34% of total Δ5-olefinic acids, including pinolenic acid, has been recorded in the seeds of Larix sibirica, which appears to be the highest value found in Pinaceae seed fatty acids. researchgate.net In contrast, while present in most Pinus species, the content can vary significantly. researchgate.net For example, Pinus koraiensis seed oil contains between 13-20% pinolenic acid, while the oil from unripe Pinus nigra seeds contains about 10.5%. bingol.edu.trmdpi.com All spruce (Picea spp.) species also contain the acid, though they exhibit considerably lower variability in fatty acid composition compared to Pinus species. researchgate.net

Comparative Content of 5,9,12-Octadecatrienoic Acid in Pinaceae Species

| Species | Common Name | Tissue | Approximate Content (% of total fatty acids) | Reference |

|---|---|---|---|---|

| Larix sibirica | Siberian Larch | Seed | up to 30.5% | researchgate.net |

| Pinus koraiensis | Korean Pine | Seed | 13-20% | bingol.edu.tr |

| Pinus nigra | Black Pine | Unripe Seed | 10.5% | mdpi.com |

| Picea species | Spruce (general) | Seed | Present, lower variability than Pinus | researchgate.net |

Biological Contexts of Detection

Lipid Classes and Tissues of Accumulation

5,9,12-Octadecatrienoic acid is primarily found within the lipid fraction of biological tissues, most notably in the seed oils of coniferous plants. drugfuture.comresearchgate.net It exists as a constituent of triacylglycerols, which are the main form of energy storage in seeds. researchgate.net The C18 Δ5-olefinic acids, which include 5,9,12-octadecatrienoic acid, are present in considerably higher amounts in the seed triacylglycerols of most Pinus, Picea, and Larix species than the C20 Δ5-olefinic acids. researchgate.net

Chemically Mediated Ecological Interactions Involving 5,9,12-Octadecatrienoic Acid

In the astigmatid mite Tortonia sp., (Z,Z,Z)-5,9,12-octadecatrienoic acid has been identified as a potential biosynthetic precursor to a specific hydrocarbon, (Z, Z, Z)-4, 8, 11-heptadecatriene, which was also found in the mite. This suggests a role in chemically mediated ecological interactions, as other related hydrocarbons in this mite species have been identified as alarm pheromones.

Biosynthesis and Metabolic Pathways of 5,9,12 Octadecatrienoic Acid

Enzymatic Pathways and Key Desaturases

The biosynthesis of 5,9,12-octadecatrienoic acid is critically dependent on the action of specific enzymes known as fatty acid desaturases. These enzymes are central to the production of all polyunsaturated fatty acids.

Fatty acid desaturases are a family of enzymes that catalyze the introduction of double bonds (C=C) into the acyl chains of fatty acids, converting saturated fatty acids into unsaturated ones. mdpi.comwikipedia.orgnih.govresearchgate.net This process is fundamental for producing monounsaturated fatty acids (MUFAs) and polyunsaturated fatty acids (PUFAs). mdpi.comwikipedia.org The type, expression level, and activity of these desaturases are the primary determinants of the specific PUFA profile within an organism. mdpi.comnih.govresearchgate.net

Desaturases are classified based on the position where they introduce the double bond, counting from the carboxyl end of the fatty acid (delta nomenclature) or the methyl end (omega nomenclature). wikipedia.org Key desaturases in PUFA synthesis include Δ5, Δ6, Δ9, and Δ12 desaturases. wikipedia.orgnih.gov For instance, Δ9-desaturase converts stearic acid into oleic acid, a common MUFA. wikipedia.orgjst.go.jp The subsequent synthesis of more complex PUFAs, such as arachidonic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), involves a sequence of reactions catalyzed by different desaturases and elongase enzymes. wikipedia.org It is noteworthy that mammals lack Δ12 and Δ15 desaturases, making linoleic acid and α-linolenic acid essential dietary nutrients as they cannot be synthesized de novo. nih.gov

| Desaturase Enzyme | Substrate(s) | Product(s) | Significance |

|---|---|---|---|

| Δ9-Desaturase | Stearic acid (18:0), Palmitic acid (16:0) | Oleic acid (18:1Δ⁹), Palmitoleic acid (16:1Δ⁹) | Catalyzes the initial and rate-limiting step in the synthesis of monounsaturated fatty acids. nih.govjst.go.jp |

| Δ12-Desaturase | Oleic acid (18:1Δ⁹) | Linoleic acid (18:2Δ⁹,¹²) | Essential for the de novo synthesis of omega-6 fatty acids in plants and other organisms. nih.govnih.gov |

| Δ6-Desaturase | Linoleic acid (18:2Δ⁹,¹²), α-Linolenic acid (18:3Δ⁹,¹²,¹⁵) | γ-Linolenic acid (18:3Δ⁶,⁹,¹²), Stearidonic acid (18:4Δ⁶,⁹,¹²,¹⁵) | A rate-limiting enzyme in the synthesis of long-chain PUFAs like arachidonic acid and EPA. wikipedia.orgnih.govnih.gov |

| Δ5-Desaturase | Dihomo-γ-linolenic acid (20:3Δ⁸,¹¹,¹⁴), Eicosatetraenoic acid (20:4Δ⁸,¹¹,¹⁴,¹⁷) | Arachidonic acid (20:4Δ⁵,⁸,¹¹,¹⁴), Eicosapentaenoic acid (EPA) (20:5Δ⁵,⁸,¹¹,¹⁴,¹⁷) | Required for the final desaturation step in the synthesis of arachidonic acid and EPA. wikipedia.orgnih.gov |

The biosynthesis of 5,9,12-octadecatrienoic acid is an example of the diversification of fatty acid structures through the action of specialized desaturases. The direct precursor for this fatty acid is linoleic acid (18:2 Δ⁹,¹²). The formation of the characteristic Δ⁵ double bond is catalyzed by a "front-end" desaturase, specifically a Δ5-desaturase that acts on C18 fatty acids.

In the plant Aquilegia vulgaris, which has seed oil rich in columbinic acid ((5E,9Z,12Z)-octadecatrienoic acid), an unusual Δ5-desaturase has been identified. nih.gov This enzyme introduces a double bond at the Δ⁵ position of linoleic acid, which is already present in membrane lipids, to form columbinic acid. nih.gov Similarly, the all-cis isomer, pinolenic acid, found in pine seed oil, is synthesized via the same enzymatic step, where a Δ5-desaturase acts on a linoleic acid substrate. nih.govcambridge.org

Precursors and Downstream Metabolites in Organisms (Non-Human)

The metabolic journey of 5,9,12-octadecatrienoic acid begins with common fatty acid precursors and extends to a variety of downstream transformations, integrating it into the complex web of lipid networks.

While the immediate precursor to 5,9,12-octadecatrienoic acid is the 18-carbon linoleic acid, its ultimate synthesis can be traced back to shorter saturated fatty acids. The biosynthetic pathway is a multi-step process involving both desaturation and elongation.

| Precursor | Enzyme | Product |

|---|---|---|

| Stearic Acid (18:0) | Δ9-Desaturase | Oleic Acid (18:1Δ⁹) wikipedia.orgnih.govjst.go.jp |

| Oleic Acid (18:1Δ⁹) | Δ12-Desaturase | Linoleic Acid (18:2Δ⁹,¹²) nih.govnih.gov |

| Linoleic Acid (18:2Δ⁹,¹²) | Δ5-Desaturase | 5,9,12-Octadecatrienoic Acid (18:3Δ⁵,⁹,¹²) nih.gov |

This pathway illustrates how a common saturated fatty acid is sequentially modified to produce a specific, less common polyunsaturated fatty acid. The initial desaturation of stearic acid to oleic acid is a key control point in unsaturated fatty acid synthesis. jst.go.jp Subsequent desaturation by Δ12-desaturase, an enzyme absent in mammals, yields the essential fatty acid linoleic acid. nih.gov The final, and more unusual, step is the introduction of a Δ⁵ double bond into linoleic acid to yield 5,9,12-octadecatrienoic acid. nih.gov

Once synthesized, 5,9,12-octadecatrienoic acid can undergo further enzymatic modifications, leading to a range of other bioactive compounds. These transformations include elongation, hydroxylation, and oxygenation.

In murine macrophage cells, pinolenic acid (the all-cis isomer) is readily metabolized through elongation. nih.gov It is first converted to eicosatrienoic acid (ETrA, 20:3 Δ⁷,¹¹,¹⁴) and subsequently, a smaller fraction is elongated further to a 22-carbon fatty acid (22:3 Δ⁹,¹³,¹⁶). nih.gov

Other enzymatic modifications include hydroxylation. For example, a fatty acid hydratase can convert columbinic acid (the 5-trans isomer) into 13-Hydroxy-trans-5,cis-9-octadecadienoic acid. sci-hub.se Additionally, various lipoxygenase (LOX) and cyclooxygenase (COX) enzymes can oxygenate PUFAs. nih.govnih.gov While direct oxygenation of 5,9,12-octadecatrienoic acid is not extensively detailed, its isomer γ-linolenic acid is converted to hydroxy fatty acids by platelet lipoxygenases, suggesting a similar potential for 5,9,12-octadecatrienoic acid. nih.gov The presence of cis-5,cis-9,cis-12-octadecatrienoic acid alongside oxygenated fatty acids like coronaric acid (an epoxy fatty acid) in the seed oil of Xeranthemum annuum also points to shared metabolic fates. nih.gov

| Substrate (Isomer) | Enzymatic Process | Metabolite | Organism/System |

|---|---|---|---|

| Pinolenic Acid (all-cis) | Elongation | Eicosatrienoic Acid (ETrA, 20:3Δ⁷,¹¹,¹⁴) | Murine Macrophages nih.gov |

| Eicosatrienoic Acid (ETrA) | Elongation | Docosatrienoic Acid (22:3Δ⁹,¹³,¹⁶) | Murine Macrophages nih.gov |

| Columbinic Acid (5-trans) | Hydration (Fatty Acid Hydratase) | 13-Hydroxy-trans-5,cis-9-octadecadienoic acid | Enzymatic study sci-hub.se |

The synthesis and metabolism of 5,9,12-octadecatrienoic acid are intrinsically linked to the broader metabolic networks of lipids. Its formation is a branch of the linoleic acid metabolic pathway, representing a specific fate for this essential fatty acid in certain organisms. nih.gov

However, studies in rats suggest that dietary pinolenic acid, unlike α-linolenic acid, does not appear to inhibit the conversion of linoleic acid into arachidonic acid, indicating a nuanced interaction with the PUFA synthesis cascade. cambridge.org The metabolism of its isomer, 6,9,12-octadecatrienoic acid, in rat hepatocytes involves incorporation into phospholipids (B1166683) followed by further conversion to longer-chain fatty acids, a model that may also apply to the metabolic integration of 5,9,12-octadecatrienoic acid. nih.gov

Compartmentalization of Biosynthetic Processes within Cells and Organisms

The biosynthesis of 5,9,12-octadecatrienoic acid, also known as pinolenic acid, is a sophisticated process that relies on the coordinated action of enzymes located in distinct subcellular compartments. This spatial separation of biochemical reactions is crucial for the regulation and efficiency of the metabolic pathway. The compartmentalization is observed both at the cellular level, within specific organelles, and at the organismal level, in specialized tissues.

Cellular Compartmentalization: A Tale of Two Organelles

In photosynthetic organisms like plants and algae, the synthesis of fatty acids is a prime example of metabolic compartmentalization, primarily involving the plastids and the endoplasmic reticulum (ER).

The initial steps of fatty acid synthesis, known as de novo synthesis, occur in the stroma of the plastids. aocs.orgfrontiersin.org Here, acetyl-CoA is converted through a series of reactions catalyzed by the fatty acid synthase (FAS) complex into saturated fatty acids, predominantly palmitic acid (16:0) and stearic acid (18:0). aocs.org A soluble desaturase in the plastid stroma then introduces the first double bond into stearoyl-ACP to form oleic acid (18:1Δ⁹). aocs.org

Further desaturation to produce polyunsaturated fatty acids, including the precursors to 5,9,12-octadecatrienoic acid, largely occurs in the endoplasmic reticulum. aocs.orgnih.gov Oleic acid is exported from the plastid and incorporated into phospholipids, primarily phosphatidylcholine (PC), within the ER membrane. aocs.orgfrontiersin.org Here, membrane-bound desaturases act on these lipid-linked substrates. The synthesis of linoleic acid (18:2Δ⁹,¹²), the direct precursor to pinolenic acid, is catalyzed by a Δ12-desaturase. This activity is found in both the plastid (FAD6) and the ER (FAD2), highlighting a dual localization for this key step. aocs.orgfrontiersin.org

The final and defining step in pinolenic acid biosynthesis, the introduction of a double bond at the Δ5 position of linoleic acid, is catalyzed by a specialized "front-end" desaturase. Research on the green alga Chlamydomonas reinhardtii has identified a specific Δ5-desaturase, known as CrDES, which is responsible for the synthesis of pinolenic acid. kjom.org Crucially, this enzyme is localized to the endoplasmic reticulum, indicating that the terminal step of pinolenic acid formation takes place in this organelle. kjom.orgnih.gov This compartmentalization necessitates the transport of fatty acid intermediates between the plastid and the ER, a critical aspect of plant lipid metabolism. nih.gov

Organismal Compartmentalization: Specialized Tissues for Synthesis and Storage

At the organismal level, the synthesis and accumulation of 5,9,12-octadecatrienoic acid are confined to specific tissues and organisms.

In Plants: Pinolenic acid is a characteristic component of the seed oils of various pine species (Pinus spp.). fatplants.netresearchgate.net Its presence in high concentrations in pine nuts indicates that the biosynthetic machinery is highly active in the developing seeds. researchgate.netcambridge.org Within the seed, the fatty acids are synthesized and ultimately stored as triacylglycerols (TAGs) in oil bodies, which serve as a dense energy reserve for germination and seedling growth. frontiersin.org Therefore, in pine trees, the seed is the primary site of both the synthesis and compartmentalized storage of 5,9,12-octadecatrienoic acid.

In Insects: The occurrence of 5,9,12-octadecatrienoic acid is not limited to the plant kingdom. It has been identified as a component of the body lipid of an astigmatid mite, Tortonia sp. researchgate.net In insects, the primary organ for lipid metabolism, including fatty acid synthesis and storage, is the fat body. nih.govfrontiersin.org This tissue, analogous to the vertebrate liver and adipose tissue, is distributed throughout the insect's body cavity. frontiersin.org It is within the cells of the fat body, called adipocytes, that fatty acids are synthesized and stored as triacylglycerols in intracellular lipid droplets. frontiersin.org While the specific subcellular localization of the desaturases for pinolenic acid synthesis in mites has not been detailed, it is presumed to occur within the fat body, which acts as the central metabolic hub for lipids. researchgate.netnih.gov In Tortonia sp., it is hypothesized that 5,9,12-octadecatrienoic acid serves as a biosynthetic precursor for certain hydrocarbons. researchgate.net

The table below summarizes the key findings on the compartmentalization of 5,9,12-octadecatrienoic acid biosynthesis.

| Organism Type | Organism/Tissue | Cellular Compartment | Key Process | Reference |

| Plants/Algae | Pinus spp. (Seeds) | Plastid (Stroma) | De novo synthesis of C16 & C18 fatty acids. | aocs.org |

| Endoplasmic Reticulum | Desaturation of oleic acid to linoleic acid. | aocs.orgfrontiersin.org | ||

| Chlamydomonas reinhardtii | Endoplasmic Reticulum | Desaturation of linoleic acid to 5,9,12-octadecatrienoic acid by Δ5-desaturase. | kjom.org | |

| Insects | Tortonia sp. (Mite) | Fat Body | General lipid metabolism and storage. | researchgate.netnih.govfrontiersin.org |

| Body Lipid | Accumulation of 5,9,12-octadecatrienoic acid. | researchgate.net |

Biological Roles and Molecular Mechanisms of 5,9,12 Octadecatrienoic Acid Non Clinical Focus

Role as a Precursor in Specific Biochemical Pathways (e.g., to other fatty acids or signaling molecules in non-human systems)

5,9,12-Octadecatrienoic acid, an isomer of linolenic acid, participates in various biochemical pathways in non-human systems, acting as a precursor to other fatty acids and signaling molecules. Found in the seed oil of plants like Korean pine (Pinus koraiensis) and Xeranthemum annuum, its metabolic fate has been a subject of interest in understanding lipid metabolism. cambridge.orgnih.gov

In plant systems, polyunsaturated fatty acids are precursors to a diverse array of bioactive compounds known as oxylipins, which include jasmonates. frontiersin.orgresearchgate.net These signaling molecules are crucial for plant defense and development. The biosynthesis of oxylipins is initiated by the oxygenation of fatty acids by lipoxygenases (LOX). While the primary substrate for jasmonic acid synthesis is typically α-linolenic acid (9,12,15-octadecatrienoic acid), the presence of other isomers like 5,9,12-octadecatrienoic acid in plant tissues suggests their potential involvement in these pathways, either as a direct substrate for oxygenation or by influencing the metabolism of other fatty acids. researchgate.netoup.com

Research on the metabolism of a related compound, 6,9,12-octadecatrienoic acid, has shown that it can be metabolized to longer-chain fatty acids. frontiersin.orgnih.gov This suggests that 5,9,12-octadecatrienoic acid may also serve as a substrate for elongase and desaturase enzymes, leading to the formation of other polyunsaturated fatty acids within the cell. The specific pathways and the efficiency of these conversions in non-human, non-clinical models remain an area for further investigation.

One notable characteristic of cis-5,cis-9,cis-12-octadecatrienoic acid (pinolenic acid) is its effect on the metabolism of other polyunsaturated fatty acids. Unlike α-linolenic acid, pinolenic acid does not appear to interfere with the desaturation of linoleic acid to arachidonic acid. cambridge.orgnih.gov This distinction highlights the nuanced roles different isomers of octadecatrienoic acid play within the intricate network of fatty acid metabolism.

Enzyme Interactions and Substrate Specificity (In Vitro and In Silico)

Interactions with Fatty Acid Metabolizing Enzymes (e.g., desaturases, oxygenases, hydratases)

The interaction of 5,9,12-octadecatrienoic acid with fatty acid metabolizing enzymes is crucial for its biological activity. Enzymes such as desaturases, oxygenases (including lipoxygenases), and hydratases are key players in the metabolism of polyunsaturated fatty acids.

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, initiating the biosynthesis of oxylipins. The substrate specificity of LOXs is a critical factor in determining the profile of signaling molecules produced. nih.gov While direct in vitro studies on the interaction of 5,9,12-octadecatrienoic acid with various LOXs are limited, studies on other C18:3 isomers provide valuable insights. For example, soybean lipoxygenase-1 (sLO-1) exhibits a preference for linoleic acid over α-linolenic acid. nih.gov The unique positioning of the double bonds in 5,9,12-octadecatrienoic acid would likely influence its binding and orientation within the active site of different LOX isozymes, thereby affecting the rate and products of the reaction. The enzymatic conversion of α-linolenic acid by soybean lipoxygenase can lead to the formation of various hydroperoxy and dihydroxy derivatives, suggesting that 5,9,12-octadecatrienoic acid could also be a substrate for such transformations. nih.gov

Desaturases are responsible for introducing double bonds into fatty acid chains, thereby increasing their degree of unsaturation. The activity of these enzymes is essential for maintaining membrane fluidity and producing precursors for signaling molecules. While specific studies on 5,9,12-octadecatrienoic acid as a substrate for desaturases are not extensively documented, the metabolism of related isomers suggests its potential to be acted upon by these enzymes to form more highly unsaturated fatty acids.

The table below summarizes the general substrate preferences of some fatty acid metabolizing enzymes, which can provide an inferential basis for the potential interactions with 5,9,12-Octadecatrienoic acid.

| Enzyme Family | General Substrate Preference | Potential Interaction with 5,9,12-Octadecatrienoic Acid |

| Lipoxygenases (LOXs) | Polyunsaturated fatty acids with a cis,cis-1,4-pentadiene structure. Specificity varies among different LOX isozymes. | Likely a substrate, with the product profile depending on the specific LOX and its regioselectivity. |

| Desaturases | Saturated and monounsaturated fatty acids. Specific enzymes act on specific positions of the fatty acid chain. | Could potentially be a substrate for further desaturation, leading to the formation of C18:4 fatty acids. |

| Hydratases | Can act on unsaturated fatty acids to add a water molecule across a double bond, forming hydroxy fatty acids. | The double bonds at positions 5, 9, and 12 are potential sites for hydration, leading to the formation of various hydroxyoctadecatrienoic acids. |

Molecular Docking Studies with Protein Targets (e.g., for related fatty acids or analogs like 9,12,15-Octadecatrienoic acid methyl ester with Caspase 3 or bacterial proteins FtsZ-B. subtilis and Rpro-E. coli)

Molecular docking studies provide computational insights into the binding interactions between ligands and protein targets. While direct docking studies on 5,9,12-octadecatrienoic acid are not widely available, research on its isomer, 9,12,15-octadecatrienoic acid methyl ester, and other related fatty acids offers valuable information on potential protein interactions.

An in silico molecular docking analysis investigated the binding properties of 9,12,15-octadecatrienoic acid methyl ester with Caspase 3 , a key enzyme in the apoptotic pathway. The study suggested that this compound could potentially inhibit Caspase 3, with the analysis revealing possible bond interactions within the enzyme's active site. mdpi.com This indicates that octadecatrienoic acid isomers may have the potential to interact with and modulate the activity of proteins involved in fundamental cellular processes.

In the context of antimicrobial research, fatty acids have been investigated for their ability to interact with essential bacterial proteins. FtsZ (Filamentous temperature-sensitive protein Z) is a crucial protein involved in bacterial cell division and is a promising target for new antibiotics. Molecular docking studies have been conducted to evaluate the binding of various compounds, including fatty acids, to FtsZ from bacteria such as Bacillus subtilis and Escherichia coli. These studies aim to identify molecules that can disrupt the formation of the Z-ring, a structure essential for bacterial cytokinesis, thereby inhibiting bacterial proliferation. While specific docking results for 5,9,12-octadecatrienoic acid with FtsZ are not detailed in the available literature, the general principle of fatty acids interacting with bacterial proteins is well-established.

The following table summarizes the findings from molecular docking studies of a related octadecatrienoic acid analog with a key protein target.

| Ligand | Protein Target | Key Findings from Molecular Docking |

| 9,12,15-Octadecatrienoic acid, methyl ester | Caspase 3 (PDB: 1CP3) | The study suggests potential inhibitory activity against Caspase 3, with more possible bond interactions compared to other phyto-compounds tested. mdpi.com |

Cellular and Subcellular Activities in Non-Human Models (e.g., involvement in environmental stress responses in plants, bacteria, and fungi)

Unsaturated fatty acids, including C18:3 isomers like 5,9,12-octadecatrienoic acid, play significant roles in the cellular and subcellular activities of non-human organisms, particularly in response to environmental stress. frontiersin.orgresearchgate.netnih.govnih.gov

In plants , unsaturated fatty acids are integral components of cellular membranes and are precursors to signaling molecules that mediate responses to both biotic and abiotic stresses. frontiersin.orgresearchgate.netnih.govnih.gov Abiotic stressors such as cold and drought can alter the fatty acid composition of plant membranes, affecting their fluidity and function. An increase in the degree of unsaturation of membrane fatty acids is often associated with enhanced tolerance to low temperatures. frontiersin.org Furthermore, C18 unsaturated fatty acids are precursors for the synthesis of jasmonic acid and other oxylipins, which are key signaling molecules in plant defense against pathogens and herbivores. frontiersin.orgresearchgate.net

In bacteria , fatty acids can have direct antimicrobial effects and can also influence the physical properties of the bacterial cell membrane. The antibacterial mechanism of unsaturated fatty acids is often attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and ultimately cell death. nih.govresearchgate.netmdpi.comresearchgate.net Some fatty acids have also been shown to inhibit essential bacterial enzymes, such as those involved in fatty acid synthesis. mdpi.com

In fungi , certain fatty acids have demonstrated antifungal activity against various plant pathogenic fungi. researchgate.netcdnsciencepub.comresearchgate.netscilit.com The mechanisms of action are thought to involve the disruption of the fungal cell membrane and the inhibition of spore germination and mycelial growth. researchgate.netresearchgate.net For instance, derivatives of the related 9,12-octadecadienoic acid have shown activity against fungal strains like Candida albicans and Aspergillus niger. nih.gov The presence of specific octadecatrienoic acid isomers in the cellular environment can, therefore, influence the survival and proliferation of fungal organisms.

The table below outlines the observed cellular and subcellular activities of C18 unsaturated fatty acids in various non-human models in response to environmental stress.

| Organism | Environmental Stress | Cellular/Subcellular Activities of C18 Unsaturated Fatty Acids |

| Plants | Drought, Cold, Pathogen Attack | - Modulation of membrane fluidity. frontiersin.org- Precursors to stress signaling molecules (e.g., jasmonates). frontiersin.orgresearchgate.net- Induction of defense-related genes. cdnsciencepub.com |

| Bacteria | - | - Disruption of cell membrane integrity. nih.govresearchgate.netmdpi.com- Inhibition of essential metabolic enzymes. mdpi.com |

| Fungi | - | - Inhibition of mycelial growth and spore germination. researchgate.netresearchgate.net- Disruption of fungal cell membrane. researchgate.net |

Biotechnological Production and Genetic Engineering for 5,9,12 Octadecatrienoic Acid

Microbial Production Strategies

The foundation of microbial fatty acid production lies in the use of microorganisms that can naturally synthesize oils, coupled with the optimization of their growth and production conditions.

Oleaginous microorganisms are a diverse group of bacteria, yeasts, fungi, and microalgae that can accumulate lipids to more than 20% of their dry cell weight. frontiersin.orgcncb.ac.cn These "fat-storing" microbes are ideal candidates for the biotechnological production of various fatty acids. Genera such as Yarrowia, Candida, Rhodotorula, Rhodosporidium, Cryptococcus, Trichosporon, and Lipomyces are well-known oleaginous yeasts that have been explored for lipid production. researchgate.netfrontiersin.org

The oleaginous yeast Yarrowia lipolytica, in particular, has garnered significant attention due to its ability to utilize a wide range of carbon sources, its high capacity for lipid accumulation, and the availability of advanced genetic tools for its manipulation. frontiersin.orgresearchgate.net While extensive research has focused on engineering Y. lipolytica for the production of other fatty acids, the principles and techniques are readily adaptable for the synthesis of 5,9,12-octadecatrienoic acid. frontiersin.orgresearchgate.net

Table 1: Examples of Oleaginous Microorganisms and Their Potential for Fatty Acid Production

| Microorganism Type | Genus Examples | Key Characteristics |

| Yeast | Yarrowia, Lipomyces, Rhodosporidium | High lipid accumulation, robust growth, established genetic tools (especially Yarrowia) |

| Fungi | Mortierella, Mucor, Cunninghamella | Can produce a variety of polyunsaturated fatty acids |

| Microalgae | Chlorella, Nannochloropsis | Photosynthetic, can produce omega-3 fatty acids |

| Bacteria | Rhodococcus, Arthrobacter | Can utilize diverse and sometimes unconventional carbon sources |

To maximize the yield of a target fatty acid like 5,9,12-octadecatrienoic acid, the fermentation process must be meticulously optimized. This involves adjusting various physical and chemical parameters of the culture environment. Key factors that are typically optimized include the composition of the growth medium (carbon and nitrogen sources, micronutrients), pH, temperature, aeration, and agitation speed. nih.gov

For instance, in the production of γ-linolenic acid by the fungus Cunninghamella elegans, researchers optimized the carbon source and incubation time to significantly increase the yield. nih.gov Similarly, for the production of conjugated linoleic acid (CLA) from pine nut oil using Lactiplantibacillus plantarum, a combination of single-factor optimization and response surface methodology was employed to determine the ideal inoculum size, fermentation temperature, time, and substrate concentration, resulting in a substantial increase in CLA yield. mdpi.com While specific optimal conditions for 5,9,12-octadecatrienoic acid production would need to be determined experimentally, the established principles of fermentation optimization provide a clear roadmap.

Table 2: Key Parameters for Fermentation Optimization

| Parameter | Description | Typical Range/Considerations |

| Carbon Source | Provides the building blocks for fatty acid synthesis. | Glucose, glycerol, sucrose, industrial wastes. The type and concentration can influence lipid accumulation. |

| Nitrogen Source | Essential for cell growth. | Yeast extract, peptone, ammonium (B1175870) sulfate. A high carbon-to-nitrogen ratio often induces lipid accumulation. |

| Temperature | Affects enzyme activity and cell growth rate. | Typically between 25-37°C, depending on the microorganism. |

| pH | Influences nutrient uptake and enzyme function. | Generally maintained between 4.5 and 7.5. |

| Aeration/Oxygen Supply | Crucial for aerobic respiration and cell growth. | Measured as dissolved oxygen (DO) levels; critical for high-density cultures. |

| Agitation | Ensures homogenous mixing of nutrients and oxygen. | Varies with the scale and type of bioreactor. |

Genetic Engineering of Organisms for Enhanced Production or Modified Profiles

Genetic engineering offers powerful tools to reprogram the metabolism of microorganisms and plants to either increase the production of naturally occurring fatty acids or to synthesize novel ones.

The synthesis of polyunsaturated fatty acids like 5,9,12-octadecatrienoic acid is dependent on the activity of enzymes called fatty acid desaturases. These enzymes introduce double bonds at specific positions in the fatty acid carbon chain. By introducing or overexpressing specific desaturase genes, it is possible to alter the fatty acid profile of an organism.

For example, to enhance the production of trans-10, cis-12 conjugated linoleic acid in Yarrowia lipolytica, researchers co-expressed a delta 12-desaturase gene from Mortierella alpina with a linoleic acid isomerase gene. researchgate.net This strategy increased the availability of the precursor fatty acid, leading to higher yields of the desired product. researchgate.net Theoretically, a similar approach could be used for 5,9,12-octadecatrienoic acid by introducing a delta-5 desaturase that can act on linoleic acid (9,12-octadecadienoic acid). While this specific modification for 5,9,12-octadecatrienoic acid production is not yet widely reported, the principle has been successfully applied for other novel fatty acids.

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to improve the production of a specific compound. For fatty acid production in microorganisms like Escherichia coli and oleaginous yeasts, common strategies include:

"Pulling" the pathway: Enhancing the activity of enzymes that are directly involved in the final steps of synthesizing the target fatty acid.

Blocking competing pathways: Deleting or downregulating genes that divert precursors away from the desired pathway. For instance, knocking out genes involved in β-oxidation (the breakdown of fatty acids) can prevent the degradation of the product and increase its accumulation. frontiersin.org

In Y. lipolytica, a combination of these strategies, such as overexpressing native genes for precursor supply and expressing a thioesterase from E. coli to release free fatty acids, led to a significant 11-fold improvement in fatty acid production. frontiersin.org

An alternative to de novo synthesis is the use of whole recombinant cells as biocatalysts to convert a readily available precursor fatty acid into a more valuable product. This approach has been successfully demonstrated for the production of dihydroxy fatty acids.

For example, recombinant E. coli cells expressing a diol synthase from the fungus Aspergillus nidulans were able to convert linoleic acid into 5,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid with a high conversion yield of 99% (w/w). nih.gov In a similar study, the same enzyme was used to convert α-linolenic acid into 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid. researchgate.net This bioconversion strategy could potentially be adapted for the production of 5,9,12-octadecatrienoic acid if an appropriate enzyme capable of introducing a double bond at the delta-5 position of linoleic acid is identified and expressed in a suitable microbial host.

Table 3: Genetically Engineered Strains for Fatty Acid Production

| Organism | Genetic Modification | Target Product | Key Findings |

| Yarrowia lipolytica | Co-expression of delta 12-desaturase and linoleic acid isomerase | trans-10, cis-12 Conjugated Linoleic Acid | Achieved up to 44% of total fatty acids as the target product when grown with soybean oil. researchgate.net |

| Escherichia coli | Expression of diol synthase from Aspergillus nidulans | 5,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid | Produced 4.98 g/L of the target dihydroxy fatty acid from linoleic acid. nih.gov |

| Yarrowia lipolytica | Disruption of fatty acid activation and degradation pathways, expression of bacterial thioesterase | Free Fatty Acids | Resulted in a 2.3 g/L titer of fatty acids in shake flask culture. frontiersin.org |

Ecological Significance and Environmental Fate of 5,9,12 Octadecatrienoic Acid

Role in Plant Defense and Chemical Ecology

5,9,12-Octadecatrienoic acid, a polyunsaturated fatty acid, is a member of the broader class of octadecanoids, which are recognized as pivotal signaling molecules in plants, particularly in response to various stresses. nih.gov While direct research on the specific roles of the 5,9,12-isomer is still emerging, the functions of other 18-carbon (C18) fatty acids provide a framework for understanding its potential significance in plant defense and chemical ecology. researchgate.net

Unsaturated fatty acids, including various isomers of octadecatrienoic acid, are precursors to a diverse array of signaling molecules known as oxylipins. nih.govresearchgate.net The biosynthesis of these signaling compounds is primarily initiated by the action of lipoxygenase (LOX) enzymes, which can oxygenate the fatty acid backbone at different positions. researchgate.netnih.gov In plants, the two main branches of this pathway are initiated by 9-lipoxygenase (9-LOX) and 13-lipoxygenase (13-LOX). nih.govfrontiersin.org

Products derived from the 9-LOX pathway, which would utilize octadecatrienoic acids with a double bond at the 9th carbon, have been implicated in regulating plant defense responses. nih.govresearchgate.net These oxylipins can act as signaling molecules that modulate gene expression related to defense and can be involved in processes such as the hypersensitive response, a form of programmed cell death that helps to limit the spread of pathogens. nih.govresearchgate.net For instance, certain hydroxyoctadecatrienoic acids (HOTs) and their ketone derivatives (KOTs), which are products of the 9-LOX pathway, have been shown to induce defense-related genes and influence root development in response to environmental cues. frontiersin.orgresearchgate.net

The involvement of C18 fatty acids in plant defense extends to their role in mediating interactions with other organisms. Fatty acids and their derivatives can act as deterrents to herbivores or pathogens. researchgate.net For example, increases in specific octadecatrienoic and octadecadienoic acid derivatives have been observed in plants damaged by insects and are noted for their potential antioxidant and antimicrobial properties. researchgate.net

While the precise signaling cascade initiated by 5,9,12-octadecatrienoic acid is yet to be fully elucidated, its structural similarity to other defense-related fatty acids suggests its participation in these complex ecological interactions. Further research is needed to pinpoint the specific enzymes that metabolize this particular isomer and the resulting oxylipins that orchestrate plant defense responses.

Environmental Transformations and Degradation Pathways

Once released into the environment, 5,9,12-octadecatrienoic acid, like other polyunsaturated fatty acids, is subject to a variety of transformation and degradation processes. These can be broadly categorized into biotic and abiotic pathways.

Biotic Degradation:

Microbial communities in soil and water play a crucial role in the breakdown of fatty acids. nih.govresearchgate.net The primary mechanism for the aerobic microbial degradation of fatty acids is the β-oxidation pathway. inrs.cawikipedia.org In this process, the fatty acid is sequentially shortened by two-carbon units, producing acetyl-CoA, which can then enter central metabolic pathways for energy production. wikipedia.org For unsaturated fatty acids like 5,9,12-octadecatrienoic acid, additional enzymatic steps are required to handle the double bonds before β-oxidation can proceed. wikipedia.org

Anaerobic degradation of long-chain fatty acids is also carried out by specific microbial consortia. nih.govresearchgate.net This process is generally slower than aerobic degradation and involves complex syntrophic relationships between different types of bacteria. nih.gov The degradation of unsaturated fatty acids under anaerobic conditions can be more complex, with some microbial groups specializing in their breakdown. nih.govresearchgate.net

Abiotic Degradation:

In the environment, 5,9,12-octadecatrienoic acid can undergo abiotic degradation, primarily through oxidation. The presence of multiple double bonds in its structure makes it susceptible to autoxidation, a process initiated by free radicals. researchgate.net This can lead to the formation of hydroperoxides, which are unstable and can break down into a variety of smaller, more volatile compounds, including aldehydes and ketones. nih.gov

Photodegradation, driven by sunlight, can also contribute to the transformation of polyunsaturated fatty acids in aquatic environments. This process can involve direct absorption of light or indirect reactions with photochemically produced reactive oxygen species. nih.gov The estimated atmospheric half-life for the reaction of octadecatrienoic acid with hydroxyl radicals is relatively short, suggesting that this is a significant degradation pathway in the air. oecd.org

Advanced Research Perspectives and Methodological Considerations

Structure-Activity Relationship Studies (SAR) in Non-Clinical Models

Structure-Activity Relationship (SAR) studies are fundamental in biochemistry and pharmacology to understand how the chemical structure of a molecule influences its biological activity. For fatty acids, these relationships are particularly complex due to the variety of isomeric forms.

The biological functions of fatty acids are intricately determined by their structural characteristics, including chain length, and the position and geometry (cis/trans) of their double bonds. nih.govrsc.org Even subtle variations in the placement of a double bond can lead to significant differences in physiological effects. For instance, conjugated fatty acids (CFAs), which are positional and geometric isomers of polyunsaturated fatty acids with conjugated double bonds, exhibit a range of biological activities. cabidigitallibrary.org

The term conjugated linoleic acid (CLA) refers to isomers of linoleic acid, while conjugated α-linolenic acids (CLNAs) are isomers of α-linolenic acid with three conjugated double bonds. cabidigitallibrary.org These isomers have been associated with various physiological processes and potential health effects. cabidigitallibrary.org The specific positioning of the double bonds in 5,9,12-octadecatrienoic acid, which are non-conjugated and methylene-interrupted, dictates its unique three-dimensional shape. wikipedia.org This conformation, distinct from its conjugated or other positional isomers like α-linolenic acid (9,12,15-octadecatrienoic acid) or gamma-linolenic acid (6,9,12-octadecatrienoic acid), is critical in determining its interaction with enzymes and cell membranes, thereby defining its specific biological activity. wikipedia.orgnih.govnist.gov Research into the isomerization of octadecadienoic acids by enzymes from organisms like Butyrivibrio fibrisolvens has shown that enzymatic activity is highly specific to certain isomers, further underscoring the importance of double bond position. nih.gov

In Silico Modeling and Computational Chemistry Applications

In silico modeling and computational chemistry have become indispensable tools in modern biological research, offering ways to predict and analyze molecular interactions at a level of detail that is difficult to achieve through experimental methods alone. texilajournal.com These techniques are crucial for accelerating the early stages of research by screening potential interactions and generating hypotheses. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. texilajournal.com This method is widely used to understand how a ligand, such as a fatty acid, might bind to the active site of a target protein or enzyme. texilajournal.comtexilajournal.com

For example, a study involving isomers of octadecatrienoic acid investigated their binding properties with the anticancer target enzyme Caspase 3. texilajournal.comtexilajournal.com Using in silico molecular docking, researchers determined the binding affinities of various fatty acids. The study suggested that compounds like 9,12,15-octadecatrienoic acid and 9,12-octadecadienoic acid can inhibit caspase-3. texilajournal.comtexilajournal.com The binding energy, which indicates the strength of the interaction, is a key output of these simulations. For 9,12-octadecadienoic acid, a binding energy of -6.20 kcal/mol with caspase 3 was reported, indicating a strong affinity. texilajournal.com Molecular dynamics simulations can further elaborate on these findings by studying the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction. nih.gov

| Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| 9,12-Octadecadienoic acid | -6.20 | texilajournal.com |

| 9,12,15-Octadecatrienoic acid | Data suggests strong interaction and potential inhibition | texilajournal.comtexilajournal.com |

Predictive modeling using machine learning is an emerging approach to fill the gaps in our knowledge of metabolic networks. nih.govresearchgate.net Many metabolites detected in untargeted metabolomics studies have yet to be mapped to their respective metabolic pathways. nih.gov Machine learning models can be trained on datasets from comprehensive databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to predict the pathway involvement of a metabolite based on its molecular structure. nih.govnih.gov

These models typically use structural representations of a metabolite, such as its SMILES string or molecular fingerprint, as input. nih.gov By training on thousands of known metabolites and their associated pathways, the models learn to identify structural features that are characteristic of certain metabolic categories (e.g., "Lipid metabolism," "Amino acid metabolism"). nih.gov This predictive capability is valuable for generating hypotheses about the function of newly identified or less-studied compounds like 5,9,12-octadecatrienoic acid, suggesting potential roles in specific metabolic cascades that can then be validated experimentally. d-nb.info

Comparative Biochemical and Lipidomic Studies of Fatty Acid Isomers

The field of lipidomics involves the comprehensive and quantitative analysis of the entire set of lipids (the lipidome) in a biological system. ahajournals.orgaocs.org This approach is essential for understanding the distinct roles of closely related fatty acid isomers.

Advancements in analytical chemistry, particularly in mass spectrometry (MS) and chromatography, are critical for lipidomic research. nih.govrsc.org Techniques like gas chromatography (GC) and liquid chromatography (LC) are used to separate complex mixtures of fatty acid isomers, which can be challenging due to their similar chemical properties. rsc.orgnih.gov High-resolution mass spectrometry, often coupled with chromatography (LC-MS/MS), allows for the sensitive detection and quantification of individual molecular lipid species. ahajournals.org

Specialized MS-based techniques have been developed to pinpoint the exact location of double bonds within a fatty acid chain. nih.gov Methods such as online photochemical derivatization (the Paternò–Büchi reaction) coupled with tandem mass spectrometry can distinguish and quantify C=C location isomers from complex biological samples. nih.gov These comparative lipidomic studies are powerful because they can reveal significant differences in the abundance and distribution of specific isomers, such as 5,9,12-octadecatrienoic acid versus its other C18:3 counterparts, across different tissues or in various disease states, providing crucial insights into their unique biological functions. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying 5,9,12-Octadecatrienoic acid in biological matrices?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for structural elucidation and quantification. Calibrate instruments with certified reference materials (CRMs) from authoritative databases like NIST Standard Reference Data . Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate methods per ICH guidelines, assessing linearity, precision, and recovery rates .

Q. How can researchers design a reproducible synthesis protocol for 5,9,12-Octadecatrienoic acid?

- Methodology : Follow regioselective oxidation of linoleic acid derivatives using catalysts like MnO₂ under controlled pH and temperature. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) . Document all parameters (e.g., solvent ratios, reaction time) to ensure reproducibility, adhering to reporting standards in journals like the Beilstein Journal of Organic Chemistry .

Q. What are the key challenges in isolating 5,9,12-Octadecatrienoic acid from natural sources?

- Methodology : Optimize extraction using supercritical fluid extraction (SFE) or solid-phase microextraction (SPME) to minimize degradation. Address co-elution of structurally similar fatty acids (e.g., 9-OxoODE) by employing reverse-phase HPLC with diode-array detection (DAD) . Validate purity via high-resolution mass spectrometry (HRMS) and compare retention indices with NIST databases .

Advanced Research Questions

Q. How can conflicting data on the metabolic pathways of 5,9,12-Octadecatrienoic acid be resolved?

- Methodology : Conduct kinetic studies using isotopically labeled tracers (e.g., ¹³C-labeled substrates) to track incorporation into lipid droplets or peroxisomal β-oxidation pathways . Use computational models (e.g., metabolic flux analysis) to reconcile discrepancies between in vitro and in vivo data. Cross-validate findings with transcriptomic/proteomic datasets to identify regulatory enzymes (e.g., acyl-CoA synthetases) .

Q. What experimental strategies can elucidate the role of 5,9,12-Octadecatrienoic acid in inflammatory signaling?

- Methodology : Employ lipidomic profiling of macrophages or endothelial cells treated with the compound. Combine siRNA knockdown of candidate receptors (e.g., GPR120) with ELISA-based cytokine assays to establish causality . Use molecular docking simulations to predict interactions with pro-inflammatory enzymes (e.g., COX-2) and validate via surface plasmon resonance (SPR) .

Q. How do stereochemical variations in 5,9,12-Octadecatrienoic acid derivatives affect their biological activity?

- Methodology : Synthesize stereoisomers (e.g., cis vs. trans configurations) via asymmetric catalysis. Compare bioactivity using cell-based assays (e.g., NF-κB luciferase reporters) and analyze structure-activity relationships (SAR) with 3D-QSAR modeling. Publish stereochemical assignments in alignment with IUPAC nomenclature and journal guidelines .

Q. What are the best practices for ensuring reproducibility in studies involving 5,9,12-Octadecatrienoic acid?

- Methodology : Adhere to FAIR data principles: Share raw chromatograms, NMR spectra, and experimental protocols in supplementary materials . Use collaborative platforms like Zenodo for data archiving. Implement blind analysis and independent replication cohorts to mitigate bias .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported oxidation rates of 5,9,12-Octadecatrienoic acid?

- Methodology : Standardize experimental conditions (e.g., oxygen partial pressure, antioxidant presence) across labs. Compare oxidation kinetics via Arrhenius plots and identify confounding factors (e.g., trace metal contaminants) using inductively coupled plasma mass spectrometry (ICP-MS) . Publish negative results to clarify boundary conditions for oxidation stability .

Methodological Resources

- Structural Data : NIST Chemistry WebBook provides validated GC-MS retention indices and fragmentation patterns .

- Synthesis Protocols : Refer to Organic Syntheses or Journal of Lipid Research for peer-reviewed procedures .

- Ethical Reporting : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.